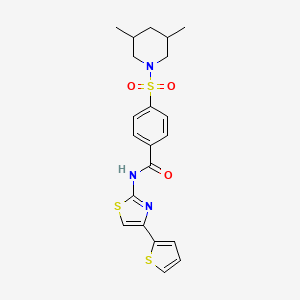
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H23N3O3S3 and its molecular weight is 461.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide represents a class of bioactive molecules that have gained attention due to their potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and case studies.
IUPAC Name: this compound
Molecular Formula: C27H27ClN2O4S
Molecular Weight: 511.0 g/mol
Antimicrobial Activity
Research has indicated that compounds containing the thiazole and piperidine moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structures can inhibit various bacterial strains effectively.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 29a | Staphylococcus aureus | 0.25 µg/mL |
| 29b | Enterococcus faecalis | 0.125 µg/mL |
| 30 | Clostridium difficile | 0.003 µg/mL |
These compounds were found to be more potent than traditional antibiotics such as vancomycin and linezolid, demonstrating their potential as new antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have been investigated through various in vitro studies. Notably, derivatives of thiazole and piperidine have shown cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 15 |
| U87 (Glioblastoma) | 10 |
| HepG2 (Liver) | 12 |
Mechanistic studies revealed that these compounds induce apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspases, leading to cell cycle arrest at the S and G2/M phases .
Antioxidant Activity
The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The results indicated a significant ability to scavenge free radicals, with effectiveness comparable to established antioxidants like ascorbic acid.
| Compound | Scavenging Activity (%) |
|---|---|
| Test Compound | 85 |
| Ascorbic Acid | 90 |
This suggests that the compound may possess protective effects against oxidative stress-related cellular damage .
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Dhumal et al. (2016) demonstrated that a related compound with a similar piperidine sulfonamide structure exhibited strong activity against Mycobacterium bovis, suggesting potential for tuberculosis treatment .
- Cytotoxicity Analysis : In a study evaluating various benzamide derivatives, it was found that compounds with the piperidine sulfonamide moiety had enhanced cytotoxicity against resistant cancer cell lines compared to standard treatments .
Propiedades
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S3/c1-14-10-15(2)12-24(11-14)30(26,27)17-7-5-16(6-8-17)20(25)23-21-22-18(13-29-21)19-4-3-9-28-19/h3-9,13-15H,10-12H2,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKRIEGLHZCKJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













